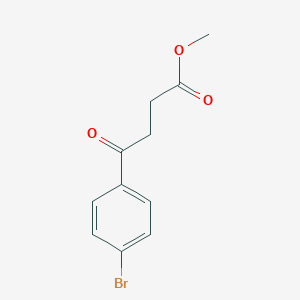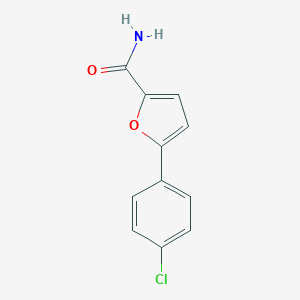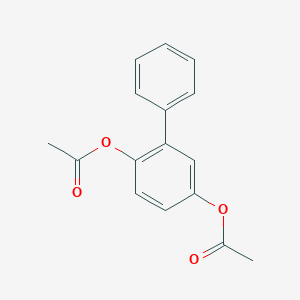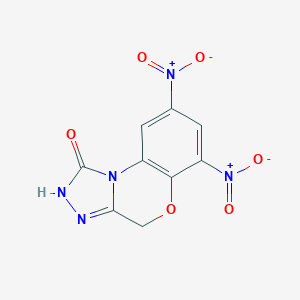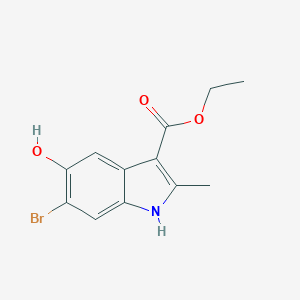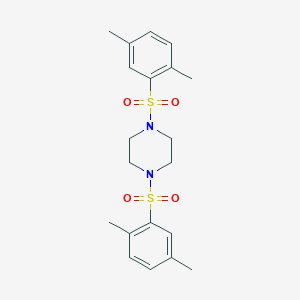
1,4-Bis(7-chloroquinolin-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Bis(7-chloroquinolin-4-yl)piperazine” is a chemical compound with the molecular formula C22H18Cl2N4. It has a molecular weight of 409.32 . The IUPAC name for this compound is 7-chloro-4-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]quinoline .
Molecular Structure Analysis
The InChI code for “1,4-Bis(7-chloroquinolin-4-yl)piperazine” is 1S/C22H18Cl2N4/c23-15-1-3-17-19(13-15)25-7-5-21(17)27-9-11-28(12-10-27)22-6-8-26-20-14-16(24)2-4-18(20)22/h1-8,13-14H,9-12H2 .Physical And Chemical Properties Analysis
“1,4-Bis(7-chloroquinolin-4-yl)piperazine” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用
Antifungal Applications
1,4-Bis(7-chloroquinolin-4-yl)piperazine: is utilized in the development of antifungal agents. Its structure is beneficial in creating compounds that can combat fungal infections. The compound serves as a reference material in pharmaceutical research to explore new treatments for fungal diseases .
Antimalarial Mechanism
This compound has shown potential in antimalarial activity. It has been used to synthesize derivatives that inhibit heme crystallization, a key process in the malaria parasite’s lifecycle. This inhibition is crucial for developing new antimalarial drugs .
Antimicrobial Agents
Research indicates that 1,4-Bis(7-chloroquinolin-4-yl)piperazine derivatives can act as effective antimicrobial agents. The compound’s derivatives have been synthesized and evaluated for their ability to prevent the growth of various microbes, which is essential for addressing antibiotic resistance .
Anticancer Activity
The compound’s derivatives have been studied for their anticancer properties, particularly against prostate tumor cells. These studies are vital for discovering new oncological treatments and understanding the compound’s role in cancer therapy .
Alzheimer’s Disease Research
In the context of neurodegenerative diseases, 1,4-Bis(7-chloroquinolin-4-yl)piperazine has been evaluated for its potential to reduce the formation of amyloid-beta (Aβ) peptides. This is significant in Alzheimer’s disease research, as Aβ peptides are associated with the progression of the disease .
Chemical Reference Standards
The compound is also important as a chemical reference standard. It is used in analytical chemistry to ensure the accuracy and consistency of assays, particularly in the development and quality control of pharmaceuticals .
Safety and Hazards
作用機序
Target of Action
1,4-Bis(7-chloroquinolin-4-yl)piperazine is a complex organic compound with potential antimicrobial and antiviral activities . .
Result of Action
Its potential antimicrobial and antiviral activities suggest that it may interfere with the life cycle of microorganisms or viruses, thereby inhibiting their growth or replication .
特性
IUPAC Name |
7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4/c23-15-1-3-17-19(13-15)25-7-5-21(17)27-9-11-28(12-10-27)22-6-8-26-20-14-16(24)2-4-18(20)22/h1-8,13-14H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMHXIXQAIQGTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359856 |
Source


|
| Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31502-87-1 |
Source


|
| Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(7-CHLOROQUINOLIN-4-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D355AT4JYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)


![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)

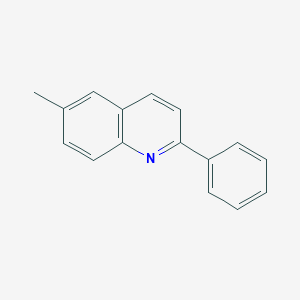
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)
